Product packaging for Telithromycin(Cat. No.:CAS No. 191114-48-4)

Telithromycin

Cat. No.: B1682012
CAS No.: 191114-48-4
M. Wt: 812.0 g/mol
InChI Key: LJVAJPDWBABPEJ-PNUFFHFMSA-N
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Description

Evolution of Macrolide Antibiotics

The discovery of erythromycin (B1671065) in 1952 marked the introduction of the first macrolide antibiotic. Macrolides are a class of natural products featuring a large macrocyclic lactone ring attached to one or more deoxy sugars. Erythromycin became a crucial alternative for patients with penicillin allergies. However, its use was associated with certain limitations, including gastrointestinal side effects and instability in acidic environments.

These challenges prompted the development of a second generation of macrolides. These were not new discoveries from nature but rather semi-synthetic derivatives of erythromycin. This new wave of research aimed to create compounds with improved pharmacokinetic properties, better bioavailability, and enhanced acid stability.

The development of semi-synthetic derivatives significantly expanded the therapeutic utility of the macrolide class. By chemically modifying the erythromycin molecule, researchers were able to create well-known second-generation macrolides such as clarithromycin (B1669154) and azithromycin (B1666446). These modifications led to drugs with a broader spectrum of activity, better oral bioavailability, and more favorable dosing schedules compared to erythromycin. The success of these derivatives paved the way for a third generation of macrolides, the ketolides, which were specifically designed to combat emerging antibiotic resistance.

Classification of Telithromycin within Antibacterial Agents

This compound is classified as a ketolide, a distinct subclass of macrolide antibiotics. The defining chemical feature of a ketolide is the replacement of the α-L-cladinose sugar moiety at the 3-position of the 14-membered erythronolide A ring with a keto (ketone) functional group. This structural change is a key element in overcoming certain types of bacterial resistance. In addition to this core modification, this compound's structure includes a C11-12 carbamate (B1207046) ring to which an alkyl-aryl side chain is attached. Like macrolides, ketolides function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the growth of the polypeptide chain.

The molecular design of this compound was a direct response to the rise of macrolide-resistant bacteria, particularly respiratory pathogens like Streptococcus pneumoniae. Its enhanced activity stems from several strategic chemical modifications that address the primary mechanisms of macrolide resistance.

Two major resistance mechanisms in bacteria against macrolides are:

Target site modification: Bacteria can develop resistance through methylation of the ribosomal binding site, specifically at domain V of the 23S rRNA. This is often mediated by erm (erythromycin ribosome methylase) genes and can lead to broad resistance across macrolide, lincosamide, and streptogramin B antibiotics (MLSB resistance).

Efflux pumps: Some bacteria possess efflux pumps that actively transport macrolides out of the cell, preventing the drug from reaching its ribosomal target. This mechanism is typically encoded by mef (macrolide efflux) genes.

This compound's design overcomes these mechanisms in the following ways:

The 3-keto group: The absence of the L-cladinose sugar, replaced by a keto group, makes this compound a poor inducer of the erm-mediated MLSB resistance. The cladinose sugar is believed to be responsible for triggering this inducible resistance.

Dual-binding mechanism: this compound binds to the bacterial ribosome with a much higher affinity than older macrolides—over 10 times that of erythromycin in susceptible strains. Crucially, it binds strongly to two domains of the 23S rRNA simultaneously: the conventional macrolide binding site in domain V and an additional site in domain II. This dual binding is facilitated by the alkyl-aryl extension on its C11-12 carbamate side chain. Even if the primary binding site in domain V is altered by methylation (the erm mechanism), the strong secondary binding to domain II allows this compound to remain anchored to the ribosome and maintain its inhibitory activity. This enhanced binding makes this compound effective against strains with both erm- and mef-mediated resistance.

The following table summarizes the activity of this compound against Streptococcus pneumoniae with different resistance profiles.

Resistance PhenotypeMechanismThis compound Activity
Macrolide-SusceptibleNo resistance mechanismHighly active
M-phenotypeEfflux pump (mef gene)Active
Inducible MLSBInducible methylase (erm gene)Active
Constitutive MLSBConstitutive methylase (erm gene)Reduced activity

This table is based on findings that this compound is active against pneumococci with either methylase or efflux resistance mechanisms, but not always against strains with constitutive MLSB resistance.

The next table provides a comparison of ribosomal binding affinity between this compound and Erythromycin A.

CompoundBinding Affinity (Erythromycin-Susceptible Strains)Binding Affinity (Macrolide-Resistant Strains)
Erythromycin ABaselineReduced
This compound10x greater than Erythromycin A25x greater than Erythromycin A

Data sourced from DrugBank Online, highlighting the increased binding affinity of this compound conferred by its structural modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H65N5O10 B1682012 Telithromycin CAS No. 191114-48-4

Properties

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAJPDWBABPEJ-PNUFFHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046455
Record name Telithromycin
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Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White to off-white crystalline powder, Crystals from ether

CAS No.

191114-48-4
Record name Telithromycin
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Record name 11,12-dideoxy-3-de((2,6-dideoxy-3-C-methyl-3-O-methyl-3-oxo-12,11-(oxycarbonyl(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)imino))-erythromycin
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Record name TELITHROMYCIN
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Melting Point

176-188 °C, 187-188 °C
Record name Telithromycin
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Molecular Mechanism of Action: Ribosomal Inhibition

Targeting the Bacterial Ribosome

The efficacy of Telithromycin stems from its specific interaction with the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart. Bacterial ribosomes are composed of a 30S and a 50S subunit. this compound selectively targets the larger 50S subunit. patsnap.com

This compound binds to the 50S ribosomal subunit, the larger of the two components of the bacterial 70S ribosome. patsnap.comdrugbank.com This binding occurs within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. nih.govnih.gov The presence of the drug narrows the diameter of this tunnel. nih.gov Crystal structure analysis shows that this compound interacts exclusively with the 23S ribosomal RNA (rRNA) component of the 50S subunit, with approximately 55% of the drug's surface area becoming buried upon binding. nih.gov This high-affinity interaction is a key feature of its mechanism. drugbank.com

By binding to the ribosome, this compound acts as a potent inhibitor of bacterial protein synthesis. patsnap.comyoutube.com This disruption prevents the bacteria from producing essential proteins required for their growth and multiplication. patsnap.com The inhibitory effect has been quantified in various bacterial species. For instance, in Streptococcus pneumoniae, this compound demonstrated significant inhibition of protein synthesis and cell growth. nih.gov

ParameterValueOrganism
IC₅₀ for Cell Growth 15 ng/mlStreptococcus pneumoniae
Protein Synthesis Reduction 50%Streptococcus pneumoniae
Concentration for 50% Reduction 7.5 ng/mlStreptococcus pneumoniae

IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

The binding of this compound within the ribosomal exit tunnel physically obstructs the path of the growing polypeptide chain. nih.gov This steric hindrance effectively blocks the processes of peptide elongation and translocation. drugbank.comyoutube.com Macrolides, the class to which this compound belongs, are known to prevent the translocation of the nascent peptide from the acceptor (A site) to the peptidyl (P site) on the ribosome, which in turn halts the addition of new amino acids to the chain. By jamming the tunnel, this compound causes a premature arrest of protein synthesis. nih.gov

In addition to inhibiting the function of fully formed ribosomes, this compound may also interfere with their creation. drugbank.com Evidence suggests that the compound is an effective inhibitor of the formation of the 50S ribosomal subunit in growing bacterial cells. nih.gov In studies with S. pneumoniae, the rate of 50S subunit synthesis was reduced to 50% of the control rate at a this compound concentration of 7.5 ng/ml. nih.gov The formation of the 30S ribosomal subunit, however, remains unaffected by the antibiotic. nih.gov

Dual Binding Site Interactions on 23S Ribosomal RNA (rRNA)

A distinguishing feature of this compound compared to older macrolides is its ability to bind to two distinct regions of the 23S rRNA within the 50S subunit. drugbank.comnih.gov This dual binding mechanism contributes to its high affinity for the ribosome and its effectiveness against certain resistant bacterial strains. patsnap.com The two primary interaction sites are located in Domain V and Domain II of the 23S rRNA. drugbank.comnih.govyoutube.com

Similar to other macrolide antibiotics, this compound establishes key interactions within the central loop of Domain V of the 23S rRNA. nih.govasm.org This region is a well-established binding site for this class of drugs. asm.org The macrolactone ring of this compound binds to Domain V through a hydrogen bond involving its 3-keto group, as well as through hydrophobic interactions. nih.gov The desosamine (B1220255) sugar portion of the molecule also forms electrostatic and hydrophobic interactions with specific nucleotides in this domain, such as A2058 and G2502. nih.govpnas.org The alkyl-aryl side chain of this compound can also interact with the base pair U2609:A752, which involves nucleotides from both Domain V and Domain II, further stabilizing the binding. nih.govresearchgate.net

Interacting ComponentDomainInteracting NucleotidesType of Interaction
Macrolactone Ring VNot specifiedHydrogen bond, Hydrophobic
Desosamine Sugar VA2041 (A2058EC), G2484 (G2502EC), A2042 (A2059EC)Electrostatic, Hydrophobic
Alkyl-aryl Side Chain V / IIU2609, A752Stacking interaction
Alkyl-aryl Side Chain IIA751, A789, U790Insertion into groove

(EC) refers to E. coli numbering. The table summarizes key interactions described in sources. nih.govnih.gov

1

This compound, a member of the ketolide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. patsnap.com This inhibition is achieved by binding to the 50S subunit of the bacterial ribosome, a critical component for translating genetic information into proteins. patsnap.com The binding of this compound obstructs the path of newly synthesized peptide chains, a process known as peptide elongation and translocation, ultimately halting bacterial growth. drugbank.comyoutube.com

1 Interactions within the Peptidyl Transferase Center (PTC) Region

This compound's primary binding site is located within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, at the entrance of the peptide exit tunnel. mdpi.com Like other macrolide antibiotics, it binds to a hydrophobic crevice in this region. nih.gov By occupying this space, this compound physically blocks the progression of the nascent polypeptide chain, leading to the premature termination of protein synthesis. mdpi.comnih.gov The drug interacts exclusively with the 23S ribosomal RNA (rRNA) within this center. nih.gov

2 Engagement with Specific Nucleotides (e.g., A2058, G2057, A2059, G2505, U2611)

The high-affinity interaction of this compound within Domain V of the 23S rRNA is stabilized by specific contacts with several key nucleotides. The desosamine sugar portion of the this compound molecule is positioned to interact with nucleotides A2058 and G2057. nih.govnih.gov Specifically, the 2'-hydroxyl group of the desosamine sugar is within hydrogen bonding distance of A2058. nih.govnih.gov The macrolactone ring establishes hydrophobic interactions with a crevice formed by nucleotides G2057 to A2059. nih.gov Furthermore, the 3'-dimethylamino moiety of the desosamine sugar can form a salt bridge with the phosphate (B84403) group of G2505. nih.gov While direct interactions with U2611 are less defined, it is part of the binding pocket and its conformation is influenced by the presence of the drug. nih.gov

3 Role of the Lactone Ring in Domain V Positioning

The 14-membered macrolactone ring, the core structure of this compound, is fundamental for its positioning within Domain V. nih.gov It serves as the primary scaffold that anchors the antibiotic in the ribosomal exit tunnel. nih.gov The ring itself engages in hydrophobic interactions with the tunnel wall, and its C3-keto group can form a hydrogen bond, further stabilizing its position. nih.gov This precise placement is crucial for orienting the other parts of the molecule, such as the desosamine sugar and the alkyl-aryl side chain, to make their critical contacts with the ribosome. nih.gov

2 Secondary Binding to Domain II of 23S rRNA

A defining characteristic of this compound and other ketolides is the ability to bind to a second site on the 23S rRNA, specifically within Domain II. patsnap.comdrugbank.com This dual-binding mechanism is a key reason for its enhanced potency and its ability to overcome certain types of macrolide resistance. drugbank.commdpi.com

1 Interactions with Specific Nucleotides (e.g., A752, U790, A789)

The secondary binding site is located further down the peptide exit tunnel and involves a loop in Domain II of the 23S rRNA. nih.govresearchgate.net The alkyl-aryl side chain of this compound inserts into a groove formed by nucleotides in this region, including A752, U790, and A789. nih.govresearchgate.net In some bacterial species, such as E. coli, the side chain stacks upon a base pair formed between A752 and U2609 (from Domain V), effectively bridging the two domains. researchgate.netresearchgate.netresearchgate.net This interaction with A752 is considered a key additional contact point for this compound compared to older macrolides. researchgate.net

2 Contribution of the Alkyl-Aryl Side Chain (ARM)

The extended alkyl-aryl side chain is a unique structural feature of this compound and is directly responsible for the secondary binding interaction. nih.govpnas.org This side chain, also referred to as the ARM (Alkyl-Aryl-Side-Chain-Mediated) moiety, extends from the macrolactone ring to reach and interact with nucleotides in Domain II. nih.govresearchgate.net This ability to anchor the drug to a second ribosomal location significantly enhances its binding affinity. drugbank.comresearchgate.net The flexibility of this side chain allows it to adapt to structural variations between different bacterial species. researchgate.net

3 Role of the C11-12 Carbamate (B1207046) Moiety

The C11-12 carbamate moiety is the structural linker that connects the alkyl-aryl side chain to the macrolactone ring. nih.govpnas.org This cyclic carbamate replaces the hydroxyl groups found at these positions in older macrolides. nih.gov It provides the necessary length and conformational flexibility for the alkyl-aryl arm to orient itself correctly and establish the crucial contacts with the secondary binding site in Domain II. patsnap.comnih.gov This entire side chain assembly, anchored by the carbamate moiety, is considered a primary reason for this compound's increased binding affinity and its effectiveness against bacterial strains that have developed resistance by modifying the primary binding site in Domain V. drugbank.com

Table of this compound's Ribosomal Interactions

This compound MoietyInteracting Ribosomal ComponentNucleotide(s)Interaction Type
Desosamine Sugar (2'-OH)Domain V of 23S rRNAA2058Hydrogen Bond
Desosamine SugarDomain V of 23S rRNAG2057Electrostatic/Proximity
Macrolactone RingDomain V of 23S rRNAA2059Hydrophobic
Desosamine Sugar (3'-dimethylamino)Domain V of 23S rRNAG2505Salt Bridge with Phosphate
Alkyl-Aryl Side ChainDomain II of 23S rRNAA752, U790, A789Stacking/Hydrophobic
Alkyl-Aryl Side ChainDomains II and V BridgeA752-U2609Base Pair Stacking

Synergistic Effects of Dual Site Engagement

A crucial aspect of this compound's mechanism is its dual binding capability. patsnap.com In addition to the conventional macrolide binding site in domain V of the 23S rRNA, this compound also establishes a significant interaction with domain II. oup.comdrugbank.com This secondary binding involves an alkyl-aryl extension on the this compound molecule interacting with nucleotide A752 in domain II, which is spatially close to domain V within the three-dimensional ribosomal structure. oup.comnih.gov

Enhanced Ribosomal Binding Affinity Compared to Predecessor Macrolides

The dual-binding mechanism directly contributes to a significantly higher binding affinity for the ribosome compared to earlier macrolides like Erythromycin (B1671065) A. drugbank.com In susceptible organisms, this compound binds approximately 10 times more tightly to the ribosome than erythromycin does. oup.comdrugbank.com This enhanced affinity is even more pronounced in strains that have developed resistance to macrolides through methylase-mediated alterations of the ribosomal target. In such resistant strains, this compound has been shown to bind with up to 25 times greater affinity than Erythromycin A. drugbank.com This tighter binding, a direct result of the additional interactions within domain II, allows this compound to be more effective at lower concentrations and to overcome common resistance mechanisms. patsnap.commdpi.com

Comparative Ribosomal Binding Affinity
CompoundRelative Affinity (Susceptible Strains)Relative Affinity (Macrolide-Resistant Strains)
Erythromycin A1x1x
This compound~10x higher~25x higher

Kinetic Analysis of Ribosomal Binding

Kinetic studies reveal that the interaction between this compound and the bacterial ribosome is not a simple, single-step event. Instead, it follows a more complex, multi-step process that ultimately leads to a highly stable drug-ribosome complex. nih.govnih.gov

Two-Step Binding Process Model

Research utilizing kinetic and footprinting analysis has demonstrated that this compound binds to the Escherichia coli ribosome in a distinct two-step process. nih.govnih.govresearchgate.net This model involves an initial, rapid binding to a low-affinity site, followed by a slower transition to a final, high-affinity conformation. nih.govoup.com

Initial Low-Affinity Binding Site Characteristics

The first step is a rapidly equilibrated process where this compound binds to an initial, low-affinity site with a dissociation constant (KT) of approximately 500 nM. nih.govnih.govresearchgate.net In this initial state, the macrolactone ring of this compound positions itself in the upper part of the peptide exit tunnel. nih.govoup.com Concurrently, the molecule's characteristic alkyl-aryl side chain inserts into a groove within the 23S rRNA formed by nucleotides A789 and U790. nih.govnih.govresearchgate.net This initial interaction serves to tether the drug to the ribosome, setting the stage for the subsequent conformational shift.

Subsequent Slow Shift to High-Affinity Binding Site

Following the initial binding, this compound undergoes a slow conformational shift to a much more stable, high-affinity binding site. nih.govnih.gov This second step results in a final complex with a dissociation constant (KT*) of approximately 8.33 nM, representing a significant increase in binding strength. nih.govnih.govresearchgate.net During this transition, the lactone ring's position remains largely unchanged within the exit tunnel. nih.govnih.gov However, the alkyl-aryl side chain repositions to form critical interactions with the base pair U2609:A752 and the extended loop of ribosomal protein L22. nih.govnih.govresearchgate.net This slow dissociation from the high-affinity site is a key characteristic that distinguishes bactericidal ketolides like this compound from their bacteriostatic macrolide predecessors. pnas.org

Kinetic Parameters of this compound Two-Step Ribosomal Binding
Binding StepStateDissociation Constant (KT)Key Interactions
Step 1 (Rapid)Low-Affinity~500 nMAlkyl-aryl side chain with 23S rRNA nucleotides A789 & U790
Step 2 (Slow)High-Affinity~8.33 nMAlkyl-aryl side chain with 23S rRNA base pair U2609:A752 and protein L22 loop
Conformational Changes during Binding Progression

The transition from the low-affinity to the high-affinity state involves conformational adjustments within the ribosome itself. researchgate.net Footprinting analysis suggests that as this compound binds, the reactivity of certain nucleotides to chemical probes is altered. nih.gov For instance, the binding of this compound to its initial site leads to increased reactivity of nucleotide A2062. nih.gov Models based on these kinetic and footprinting results propose a putative rotation of nucleotide U790 as the drug settles into its initial binding pocket. researchgate.net The subsequent shift to the high-affinity site is stabilized by the new interactions with the U2609:A752 base pair and protein L22, locking the drug into its final inhibitory position. nih.govnih.gov Mutations that disrupt this U2609:A752 base pair or the L22 loop have been shown to hinder the shift to the high-affinity site, confirming the importance of these interactions for the second step of the binding process. nih.govnih.gov

Structural Biology and Biophysical Characterization of Ribosome Complexes

Crystallographic Studies of Telithromycin-Ribosome Complexes

X-ray crystallography has been instrumental in elucidating the precise binding modes of this compound to various ribosomal systems, revealing key interactions that contribute to its efficacy.

Crystallographic studies of this compound have been conducted with ribosomal subunits from diverse organisms, including the eubacteria Deinococcus radiodurans, Escherichia coli, and Thermus thermophilus, and the archaeon Haloarcula marismortui nih.govpnas.orgpnas.orgpdbj.orgebi.ac.ukwwpdb.orgoup.compdbj.org. These studies have revealed both conserved and species-specific aspects of this compound binding.

In Deinococcus radiodurans (D50S), this compound binds to both domains II and V of the 23S rRNA, blocking the ribosomal exit tunnel nih.govpdbj.orgweizmann.ac.ilasm.org. The macrolactone ring interacts with domain V, similar to other macrolides, while its alkyl-aryl arm extends into a groove formed by nucleotides A751, A789, and U790 (using E. coli numbering for comparison) within domain II of the 23S rRNA nih.govnih.gov.

Studies with Escherichia coli ribosomes have shown a two-step binding process for this compound nih.gov. Initially, the lactone ring positions at the upper part of the peptide exit tunnel, with the alkyl-aryl side chain interacting with nucleotides A789 and U790 of 23S rRNA. In the second, high-affinity step, the side chain interacts with the U2609:A752 base pair and the extended loop of protein L22 nih.govpnas.orgresearchgate.net. The crystal structure of the E. coli ribosome bound to this compound (PDB ID: 4V7S) has been resolved to approximately 3.25 Å resolution pnas.orgrcsb.orgnih.govnakb.org.

For Thermus thermophilus (T.th. 70S), the crystal structure of this compound bound to the ribosome (PDB ID: 3OI3, 4V7Z, 6XHY, 8FC3) reveals that the lactone ring's position is similar to that observed in H. marismortui and D. radiodurans complexes pnas.orgebi.ac.ukwwpdb.orgpdbj.orgnakb.org. However, the alkyl-aryl moiety exhibits a different orientation across these organisms pnas.orgpdbj.org. In T. thermophilus, the alkyl-aryl group stacks with the bases of U2609 and A752, consistent with biochemical data from E. coli pnas.org.

Earlier crystallographic studies involving Haloarcula marismortui (H50S) also contributed to understanding this compound binding pnas.orgpnas.orgplos.org. Discrepancies among these early structures highlighted the need for further high-resolution studies to reconcile observed differences nih.govpnas.orgpnas.org.

This compound binds to a hydrophobic crevice within the peptide exit tunnel of the large ribosomal subunit, situated between the peptidyltransferase center (PTase) and a constriction formed by ribosomal proteins L4 and L22 nih.govnih.gov. The drug interacts primarily with the 23S ribosomal RNA (rRNA) nih.govpatsnap.com.

Key nucleotides involved in this compound binding include A2058, A2059, and G2505 in domain V of the 23S rRNA, which form the primary macrolide binding site oup.commdpi.com. The 3-keto group of the this compound macrolactone ring forms a hydrogen bond, and hydrophobic interactions further stabilize its binding to domain V nih.gov. The desosamine (B1220255) sugar of this compound also contributes to interactions with the backbone of G2502 (E. coli numbering) and hydrophobic interactions with A2059 (E. coli numbering) nih.gov. The 2′-OH group of the desosamine sugar is within hydrogen bonding distance of A2058 (E. coli numbering), a crucial nucleotide for macrolide binding and resistance nih.govnih.gov.

A distinctive feature of this compound's binding is its interaction with domain II of the 23S rRNA, specifically through its alkyl-aryl extension oup.compatsnap.comresearchgate.net. In E. coli, this extended arm stacks on the A752-U2609 base pair, a conformation not observed in earlier H. marismortui or D. radiodurans structures pnas.org. This secondary binding site in domain II, particularly involving A752, is critical for this compound's enhanced activity against macrolide-resistant strains oup.complos.orgnih.govresearchgate.netoup.com.

Table 1: Key Ribosomal Nucleotides Involved in this compound Binding

Ribosomal System (E. coli numbering)Domain V InteractionsDomain II InteractionsPDB ID (where applicable)Reference
Deinococcus radioduransG2502, A2058, A2059A751, A789, U7901P9X, 1P9Y nih.govnih.govpdbj.org
Escherichia coliG2057, A2058, A2059, G2505, U2609A752, A789, U790, L22 loop4V7S nih.govoup.compnas.orgresearchgate.netrcsb.org
Thermus thermophilusU2611, A2058, A2059U2609, A7523OI3, 4V7Z, 6XHY, 8FC3 pnas.orgebi.ac.ukwwpdb.orgpdbj.orgnakb.org
Haloarcula marismortuiA2058, A2059(Less defined)(Various, e.g., 1YIJ for macrolides) pnas.orgpnas.orgoup.com

This compound, like other macrolides, inhibits protein biosynthesis by physically blocking the nascent peptide exit tunnel (NPET) of the ribosome nih.govnih.gov. Its binding narrows the diameter of the NPET, thereby hindering the progression of the nascent peptide chain nih.gov. This blockage can lead to the premature dissociation of oligopeptidyl-tRNA, a process known as "drop-off" nih.gov.

The dual binding of this compound to both domain V (the classical macrolide binding site) and domain II of the 23S rRNA is crucial for its inhibitory mechanism nih.govoup.compatsnap.com. The extended alkyl-aryl arm of this compound, by interacting with domain II, provides additional anchoring within the tunnel, making the inhibition more robust nih.govoup.com. This unique binding mode contributes to its ability to overcome certain resistance mechanisms that might affect only the primary binding site nih.govoup.compatsnap.com. Studies have shown that ketolides like this compound predominantly stall translation at specific sequence motifs, such as Arg/Lys-X-Arg/Lys, by interplaying with the nascent polypeptide chain nih.gov.

Comparative structural analyses of this compound binding across different ribosomal systems reveal both commonalities and variations. The macrolactone ring of this compound generally occupies a similar position and orientation in D. radiodurans, H. marismortui, and T. thermophilus complexes pnas.org. The interactions anchoring the main ring, such as those with U2611, A2058, and A2059 (in T. thermophilus), providing a hydrophobic surface, are largely conserved pnas.org.

However, significant differences arise in the orientation and contacts of the alkyl-aryl moiety across species pnas.orgpnas.orgpdbj.org. For instance, in the E. coli ribosome, the alkyl-aryl arm of this compound stacks on the A752-U2609 base pair, a conformation distinct from those observed in H. marismortui or D. radiodurans pnas.org. In D. radiodurans, the side chain penetrates deeper into the tunnel, interacting with A751, A789, and U790 nih.govnih.gov. In T. thermophilus, the alkyl-aryl group also stacks with U2609 and A752, consistent with E. coli biochemical data pnas.org. These variations suggest that while the core macrolactone binding is largely conserved, the extended arm adapts to species-specific structural differences in the ribosomal tunnel, potentially influencing drug efficacy and resistance profiles nih.govpnas.orgpnas.org.

Early crystallographic studies of this compound in complex with ribosomal subunits from D. radiodurans and H. marismortui exhibited disagreements regarding the precise conformation of the macrolide ring and the orientation of the alkyl-aryl arm nih.govpnas.orgpnas.org. These discrepancies raised questions about whether the observed differences were due to species-specific variations or experimental issues pnas.orgpnas.orgpdbj.org.

More recent high-resolution crystal structures, particularly those involving the E. coli and T. thermophilus ribosomes, have helped to address these inconsistencies nih.govpnas.orgpnas.orgpdbj.org. For example, the E. coli this compound-ribosome structure provided a conformation where the alkyl-aryl arm stacks on the A752-U2609 base pair, which better explains resistance mutations at U2609 and chemical protection of A752, which were not fully accounted for by earlier D. radiodurans or H. marismortui models pnas.org. The T. thermophilus structure also showed the alkyl-aryl group interacting with U2609 and A752, aligning with E. coli biochemical data pnas.org. These later studies suggest that while some species-specific differences exist, particularly in the flexible alkyl-aryl moiety, the quality and interpretation of electron density maps, rather than solely species specificity, might have contributed to some of the earlier discrepancies pnas.orgpdbj.org.

Cryo-Electron Microscopy (Cryo-EM) Investigations

While crystallographic studies have provided significant insights, cryo-electron microscopy (cryo-EM) is increasingly being used to study ribosome-antibiotic complexes, especially for larger, more dynamic systems or those difficult to crystallize. Cryo-EM allows for the visualization of ribosomal complexes in different functional states and can capture dynamic interactions that might be averaged out in crystal structures nih.govacs.org.

For this compound, cryo-EM has been employed to investigate its binding to ribosomal complexes, including the Saccharomyces cerevisiae 80S ribosome (G2400A mutant) ebi.ac.uk. Although specific high-resolution cryo-EM structures of this compound with bacterial ribosomes are less frequently reported compared to crystallography, cryo-EM studies on related macrolides and ketolides contribute to the broader understanding of their interaction with the nascent peptide exit tunnel nih.govnih.gov. For instance, cryo-EM has revealed how macrolides and ketolides interplay with nascent polypeptide chains to induce translational arrest at specific motifs nih.gov. The flexibility of ribosomal components, such as the L22 loop, observed in cryo-EM, can also influence drug binding and resistance nih.gov.

Conformational Dynamics of this compound within the Ribosome

This compound's binding to the ribosome involves intricate conformational dynamics. Crystal structures have revealed that this compound primarily binds to domains II and V of the 23S ribosomal RNA (rRNA). nih.gov The macrolactone ring of this compound interacts with domain V through hydrogen bonding via its 3-keto group and hydrophobic interactions. nih.gov The desosamine sugar of this compound also engages in electrostatic interactions with the backbone of G2484 (E. coli G2502) and hydrophobic interactions with A2042 (E. coli A2059), with its 2′-OH group forming a hydrogen bond with A2041 (E. coli A2058). nih.gov

A key distinguishing feature of this compound, compared to other macrolides, is its alkyl-aryl extension attached to a cyclic carbamate (B1207046) at positions 11 and 12 of the macrolactone ring. nih.govoup.comnih.gov This extension allows this compound to form additional contacts within the ribosome, particularly with domain II of the 23S rRNA, enhancing its binding affinity and efficacy against certain resistant strains. nih.govoup.com Different ribosomal crystal structures (e.g., from Deinococcus radiodurans, Haloarcula marismortui, and Thermus thermophilus) have shown variations in the orientation of this alkyl-aryl moiety, although it consistently makes pi-stacking interactions with nearby rRNA bases. pnas.org For instance, in the E. coli ribosome, the alkyl-aryl arm stacks on the A752-U2609 base pair, a conformation that is not observed in some other species and is crucial for its activity. pnas.orgresearchgate.net This interaction is thought to contribute to this compound's improved activity against monomethylated ribosomes compared to earlier macrolides. nih.gov

Computational Modeling and Simulation Approaches

Computational modeling, particularly molecular dynamics (MD) simulations, has been instrumental in elucidating the molecular details of this compound-ribosome interactions, especially concerning resistance mechanisms where experimental structures may be unavailable. nih.govumaryland.edu

Grand Canonical Monte Carlo/Molecular Dynamics (GCMC/MD) Simulations

GCMC/MD simulations are a powerful approach used to study systems with deeply buried binding pockets, such as the macrolide binding site within the ribosome, by allowing the number of water molecules within the pocket to fluctuate. nih.govplos.orgresearchgate.net This methodology alternates GCMC water insertion/deletion steps with MD simulations to ensure proper solvation and relaxation of the entire system, providing detailed insights into antibiotic-ribosome interactions. nih.govplos.orgresearchgate.net

In wild-type (WT) ribosomes, GCMC/MD simulations have shown that the 2′-OH group of this compound forms a hydrogen bond with A2058 N1, sampling short distances with a higher probability. nih.govplos.org The imidazole-pyridine side chain (alkyl-aryl moiety, ARM) of this compound exhibits significant flexibility, suggesting that entropic effects play a role in its binding affinity. nih.govplos.org Studies have focused on three biologically relevant interactions: 2′-OH to A2058/A2059 hydrogen bonding, stacking between this compound's ARM and the A752-U2609 Watson-Crick (WC) base pair, and ionic interactions between this compound's 3′-protonated dimethylamine (B145610) and G2505. researchgate.net

GCMC/MD simulations have been crucial in understanding this compound binding to ribosomes with resistance-conferring modifications, such as the A2058G mutation or methylation of the exocyclic N6 of A2058 by Erm methyltransferases. nih.govplos.org

Methylated A2058 : In ribosomes with methylated A2058 (monomethylated or dimethylated), simulations show a lower probability of short 2′-OH to A2058 distances. nih.govplos.org This modification also leads to enhanced G2057-A2058 stacking, which disrupts the A752-U2609 Watson-Crick interactions and the hydrogen bonding between this compound's ARM and U2609. nih.govplos.org These structural changes, including altered base stacking interactions with 2057 and 2059, are propagated to other regions of the binding pocket, contributing to reduced this compound activity in methylated species. nih.govplos.org Interactions between the N6-methyl groups and water molecules are also suggested to induce structural changes that diminish this compound activity. nih.govplos.org

Prediction of Binding Energetics and Affinities

While determining absolute free energies of binding in complex systems like the ribosome remains challenging, computational studies have focused on analyzing structural and interaction contributions to binding. nih.govresearchgate.net For instance, interaction energies, approximating van der Waals and electrostatic enthalpic contributions, have been calculated using MD simulations for this compound and its derivatives bound to the E. coli ribosome. acs.org These calculations revealed that the interaction energy between G2058 (in the A2058G mutant) and this compound is less favorable than with wild-type A2058. acs.org Furthermore, the interaction energies of this compound with Erm-related N6-methylations (monomethyladenine and dimethyladenine) were found to be similar, consistent with observed MIC values. acs.org

Biochemical Footprinting and Chemical Probing Analyses

Biochemical footprinting and chemical probing analyses are experimental techniques used to identify specific nucleotides within the rRNA that interact with antibiotics. These methods reveal changes in the accessibility of rRNA bases to chemical modifying agents when an antibiotic is bound, indicating protection or enhanced reactivity. nih.govpnas.orgacs.org

Studies using dimethylsulfate (DMS) and N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide (CMCT) probing have provided significant insights into this compound's binding site. pnas.orgacs.orgasm.org this compound strongly protects A2058 and A2059 in domain V of 23S rRNA from DMS modification, confirming their direct involvement in macrolide binding. pnas.orgasm.org Importantly, this compound also protects A752 from chemical modification in E. coli and S. aureus ribosomes, but not in Halobacterium halobium or Deinococcus radiodurans ribosomes. pnas.org This species-specific protection of A752 is consistent with the structural data showing the alkyl-aryl arm stacking on the A752-U2609 base pair in E. coli and other eubacteria. pnas.orgresearchgate.netpnas.org The protection of U2609 by CMCT probing further supports the interaction of this compound's side chain with this nucleotide. asm.orgasm.org These biochemical findings corroborate the structural and computational models, highlighting the importance of the extended interactions of this compound's alkyl-aryl arm in its ribosomal binding and activity. pnas.orgpnas.org

Table 1: Key Ribosomal Interactions of this compound

Ribosomal Nucleotide (E. coli numbering)This compound MoietyType of InteractionEffect of Modification (e.g., Methylation, Mutation)Source
A2058 N12′-OHHydrogen bondDisrupted/altered in A2058G mutation or methylation, leading to reduced activity. nih.govplos.org nih.govplos.org
A2058 N62′-OHHydrogen bondDisrupted in A2058 methylation. nih.gov nih.gov
A2059 N62′-OHHydrogen bondPredicted to be altered by A2058 mutation/methylation. nih.gov nih.gov
G2057-A2058-StackingEnhanced in methylated ribosomes, disrupting A752-U2609 interactions. nih.govplos.org nih.govplos.org
A752-U2609Alkyl-aryl arm (ARM)Pi-stackingDisrupted in methylated ribosomes; crucial for enhanced activity against some resistant strains. pnas.orgnih.govplos.orgpnas.org pnas.orgnih.govplos.orgpnas.org
G25053′-protonated dimethylamineIonic interactionCan be perturbed by A2058 alteration. nih.govresearchgate.net nih.govresearchgate.net

Table 2: Summary of GCMC/MD Simulation Findings on this compound Binding

Ribosome State2′-OH to A2058 N1 Hydrogen BondFlexibility of Imidazole-Pyridine Side Chain (ARM)G2057-A2058 StackingA752-U2609 Watson-Crick Interactions
Wild-TypeSamples short distances with higher probability nih.govplos.orgSignificant flexibility nih.govplos.orgNormalIntact nih.govplos.org
A2058G MutationRearrangement of H-bonding pattern, maintaining interactions nih.govplos.orgSignificant flexibility nih.govplos.org--
Methylated A2058 (Mono/Di)Lower sampling of short distances nih.govplos.org-Enhanced nih.govplos.orgDisrupted nih.govplos.org

Molecular Basis of Bacterial Resistance to Telithromycin

Ribosomal Target Site Modification

The most clinically significant mechanism of telithromycin resistance involves alterations to the ribosomal target site, specifically modifications of the 23S ribosomal RNA (rRNA). plos.orgoup.com These modifications can prevent or significantly reduce the binding affinity of this compound, thereby abrogating its inhibitory effect on protein synthesis. plos.org

Methylation of specific nucleotides within the 23S rRNA is a widespread mechanism by which bacteria acquire resistance to macrolide, lincosamide, and streptogramin B (MLS) antibiotics, including ketolides like this compound. msu.ruasm.orgnih.gov The degree of resistance is directly correlated with the effectiveness of rRNA methylation. asm.orgnih.gov

The erm (erythromycin resistance methylase) gene family encodes methyltransferases that modify the 23S rRNA. oup.comasm.orgnih.gov These enzymes, known as Erm methyltransferases, add methyl groups to a specific adenine (B156593) residue within the macrolide binding site, primarily at position A2058 ( Escherichia coli numbering). plos.orgasm.orgnih.govasm.orgnih.gov This modification perturbs the geometry of the drug-rRNA interaction, preventing efficient drug binding. asm.org

Erm(B) is a prominent methyltransferase encoded by the erm(B) gene, commonly found in Gram-positive bacteria like Streptococcus pneumoniae. oup.comasm.orgresearchgate.net Erm(B) specifically dimethylates A2058 in 23S rRNA, leading to high-level macrolide resistance (MIC ≥ 32 mg/L) and low susceptibility or resistance to this compound. oup.comasm.orgresearchgate.net

The N6-dimethylation of adenine at position 2058 (A2058) in domain V of the 23S rRNA is a crucial modification conferring resistance to macrolides and ketolides. plos.orgoup.comoup.comnih.govasm.orgresearchgate.net This modification, catalyzed by Erm methyltransferases, directly impacts the antibiotic's ability to bind to the ribosome. plos.orgasm.orgnih.gov High levels of A2058-dimethylated ribosomes are generally required to confer significant this compound resistance. plos.orgnih.gov

The extent of methylation at A2058 significantly influences this compound's activity. Monomethylation of A2058 by Erm methyltransferases leads to diminished activity of this compound, while dimethylation almost completely abolishes its binding. plos.orgnih.govresearchgate.net

Studies have shown that monomethylated ribosomes exhibit only a marginal increase in minimum inhibitory concentration (MIC) values for this compound (approximately 4-fold), in stark contrast to erythromycin (B1671065), where monomethylation can lead to a 256-fold increase in MIC. nih.gov This suggests that this compound retains considerable activity against monomethylated ribosomes, a feature attributed to its ability to form secondary contacts within the binding pocket, specifically with A752 and U2609. plos.orgnih.gov

Conversely, dimethylation of A2058 confers high-level resistance to this compound and other MLS drugs. plos.orgasm.orgnih.govasm.org The presence of two methyl groups at A2058 creates a more substantial steric hindrance, severely disrupting the interaction between this compound and its ribosomal target. plos.orgasm.org

Here is a summary of the impact of A2058 methylation on antibiotic resistance:

Methylation State of A2058Impact on this compound ActivityImpact on Erythromycin ActivityReferences
UnmethylatedSusceptibleSusceptible nih.gov
MonomethylatedActivity diminished; MIC ~4-fold increased; retains considerable activityHigh resistance; MIC 256-fold increased plos.orgnih.govnih.govasm.org
DimethylatedActivity almost completely abolished; high resistanceHigh resistance plos.orgnih.govasm.orgnih.govasm.org

The expression of erm(B) is typically regulated by a leader peptide, with its ribosome binding site masked by mRNA structure in the absence of macrolides. asm.org Deletions within the leader sequence of the erm(B) gene can significantly impact methyltransferase expression and, consequently, this compound resistance. oup.comnih.govnih.gov

Such deletions interfere with the translational attenuation of the erm(B) mRNA, leading to constitutive expression of the methyltransferase. nih.gov This constitutive and elevated expression of Erm(B) results in higher basal levels of rRNA methylation, which in turn hinders this compound binding and confers resistance. asm.orgnih.govresearchgate.net For instance, a 136-bp deletion in the erm(B) promoter region, which removed the second Shine-Dalgarno (SD2) site, led to a new fusion protein and placed the erm(B) gene under the control of SD1, resulting in increased resistance. oup.com Clinical isolates with mutations in the erm(B) leader sequences have been noted to display either decreased susceptibility or outright resistance to this compound. oup.com

A comparison of erm(B) expression and this compound resistance in wild-type and mutant strains with leader sequence deletions is illustrated below:

Strain Typeerm(B) ExpressionrRNA Methylation LevelsThis compound MIC (µg/ml)Resistance PhenotypeReferences
Wild-type PC13InducibleLow (without induction)0.06 (uninduced), 0.5 (induced by erythromycin)Susceptible (inducible resistance) nih.govnih.gov
PC13 Transformant (mutant erm(B) with leader deletion)ConstitutiveSignificantly higher16Constitutively resistant nih.govnih.gov

Even though this compound itself can induce erm(B) expression, albeit to a lesser extent than erythromycin, the presence of leader sequence deletions bypasses this inducible control, leading to consistently higher levels of methylation and resistance. nih.govasm.org

While A2058 methylation is a primary mechanism of resistance, methylation at Guanine 748 (G748) in hairpin 35 of domain II of 23S rRNA by the RlmAII methyltransferase plays a complex role in this compound susceptibility. msu.ruresearchgate.netresearchgate.netoup.comnih.govnih.gov

Interestingly, inactivation of the RlmAII methyltransferase, which methylates the N-1 position of G748, results in increased resistance to this compound in erm(B)-carrying Streptococcus pneumoniae. asm.orgresearchgate.netnih.govnih.gov This suggests that methylation at G748 by RlmAII actually contributes to the stable interaction of this compound with domain II of 23S rRNA, even when A2058 is dimethylated by Erm(B). researchgate.netnih.govnih.gov Therefore, the presence of G748 methylation by RlmAII can render S. pneumoniae more susceptible to this compound. researchgate.netnih.govnih.gov

Furthermore, the methylation of uridine (B1682114) at position 747 (U747) by the dual-specific methyltransferase RlmCD (encoded by SP_1029 in S. pneumoniae) enhances the G748 methylation by RlmAII. researchgate.netoup.comfrontiersin.org This cooperative action between RlmCD and RlmAII indirectly facilitates this compound binding. msu.ruresearchgate.netoup.com Inactivation of RlmCD has been shown to reduce the N1-methylated level of G748 by RlmAII in vivo, leading to this compound resistance, particularly when A2058 is dimethylated by Erm(B). oup.com

Here's a table summarizing the impact of G748 methylation on this compound susceptibility:

Methylation StatusMethyltransferase InvolvedImpact on this compound SusceptibilityContext (e.g., presence of erm(B))References
G748 MethylatedRlmAIIRenders S. pneumoniae susceptibleEven with A2058 dimethylation researchgate.netnih.govnih.govresearchgate.net
G748 Unmethylated (RlmAII inactivated)N/AIncreased resistanceIn erm(B)-carrying S. pneumoniae asm.orgresearchgate.netnih.govnih.gov
U747 MethylatedRlmCDPromotes G748 methylation, enhancing susceptibilityIndirectly facilitates this compound binding msu.ruresearchgate.netoup.comfrontiersin.org
U747 Unmethylated (RlmCD inactivated)N/AReduced G748 methylation, leading to resistanceWhen A2058 is dimethylated by Erm(B) oup.com

Ribosomal RNA (rRNA) Methylation Mechanisms

This compound's Limited Induction of erm Gene Expression

The erm (erythromycin ribosomal methylase) genes encode methyltransferases that modify adenosine (B11128) at position 2058 (A2058, E. coli numbering) in the 23S rRNA, a key residue in the macrolide binding site, by adding methyl groups to its exocyclic N6 plos.orgoup.com. This methylation reduces the affinity of macrolides for the ribosome, leading to high-level resistance plos.orgoup.com.

While erm gene expression is a significant mechanism of macrolide resistance, this compound exhibits limited susceptibility to erm-based resistance compared to earlier generation macrolides plos.org. This compound's activity is only marginally affected in monomethylated ribosomes (approximately a 4-fold increase in MIC) compared to erythromycin (256-fold increase) plos.org. However, this compound remains susceptible to erm-based resistance, particularly in dimethylated ribosomes, where its activity is almost completely abolished plos.org. Studies have shown that high levels of A2058-dimethylated ribosomes are required to confer this compound resistance plos.org. In some Mycobacterium species, erm(41) and erm(55) genes confer inducible macrolide resistance, but Mycobacterium abscessus has been found to be intrinsically resistant to this compound independent of erm(41) nih.govasm.orgnih.govasm.org.

Ribosomal RNA (rRNA) Point Mutations

Point mutations in the 23S rRNA are a crucial mechanism by which bacteria develop resistance to this compound. These mutations can occur in different domains of the 23S rRNA, leading to altered drug binding.

Mutations in domains II and V of the 23S rRNA are frequently associated with this compound resistance weizmann.ac.iloup.com.

A2058G: The A2058G mutation (A to G at position 2058, E. coli numbering) in domain V is a key alteration that provokes significant resistance to this compound weizmann.ac.ilasm.org. This nucleotide plays a crucial role in the binding of 14-membered macrolides and ketolides, forming hydrogen bonds with the drug weizmann.ac.ilasm.org. The A2058G mutation leads to additional space consumption, which can cause a shift in this compound's position, thereby decreasing its affinity for the 2058 region of the macrolide binding pocket weizmann.ac.il. While this compound can mitigate A2058G resistance to some extent, it remains susceptible plos.org. Other mutations at this position, such as A2058C, also confer high-level resistance to this compound asm.org.

U2609C: A U to C transition at position 2609 (E. coli numbering) in 23S rRNA, located in domain V, has been identified as a mutation that confers considerable resistance specifically to ketolides, including this compound, while sometimes increasing sensitivity to other macrolides like erythromycin asm.orgnih.govasm.org. This mutation suggests a direct and idiosyncratic interaction between U2609 and ketolide molecules asm.org.

A752 deletion/mutation: A single base deletion, specifically of A752 in a highly conserved stretch of adenines in hairpin loop 35 of domain II, has been shown to result in significant this compound resistance, with a 500-fold increase in MIC oup.comoup.comasm.orgnih.gov. This mutation is notable because it occurs in domain II, which is a secondary binding site for ketolides, allowing them to bind to an additional site via their alkyl-aryl side chains oup.com. Although A752 does not form a direct contact with the drug, its protection in chemical footprinting studies indicates its importance in binding oup.com.

U754A: A single mutation of U754A in E. coli has also been reported to be sufficient to render isolates resistant to this compound oup.comresearchgate.net. This base is located behind A752 and its mutation may induce a conformational change around A752, preventing ketolide binding to domain II oup.com.

Other 23S rRNA mutations observed to confer resistance to macrolides and, to varying degrees, this compound include A2059G, C2611A, C2611G, and C2611U weizmann.ac.ilnih.govnih.gov.

Table 1: Key 23S rRNA Point Mutations and Their Impact on this compound Resistance

Mutation (E. coli numbering)Location (23S rRNA Domain)Observed Effect on this compound ResistanceReferences
A2058GVSignificant resistance (e.g., MIC 128 µg/ml), mitigates but susceptible to Erm-based resistance weizmann.ac.ilasm.orgplos.org
U2609CVConsiderable resistance specific to ketolides asm.orgnih.gov
A752 deletionIISignificant resistance (e.g., 500-fold MIC increase) oup.comoup.comasm.orgnih.gov
U754AIIResistance oup.comresearchgate.net
A2059GVContributes to resistance weizmann.ac.ilnih.gov
C2611A/G/UVReduced susceptibility, varying levels of resistance nih.govnih.gov

Mutations in 23S rRNA can lead to conformational changes in the ribosomal binding site, thereby affecting this compound binding. The macrolide binding site is primarily composed of rRNA, specifically the central loop of domain V and helix 35 in domain II asm.orgnih.gov.

The A752 deletion in domain II may result in structural changes to the domain II ribosomal binding site by disrupting helix 35 oup.com. Similarly, mutations at U754A can bring about a conformational change around A752, hindering ketolide binding to domain II oup.com.

The U2609C mutation suggests an idiosyncratic contact between U2609 and ketolide molecules, and its protection in footprinting studies indicates its close proximity to the macrolide binding site and potential direct involvement in drug binding asm.org. Mutations perturbing the U2609:A752 base pair can hinder the shifting of this compound to its final high-affinity binding position researchgate.netnih.govresearchgate.net. These conformational changes collectively reduce the drug's ability to bind effectively or to maintain its inhibitory action within the nascent peptide exit tunnel weizmann.ac.ilasm.orgnih.gov.

Ribosomal Protein Mutations

Mutations in ribosomal proteins, particularly L4 and L22, also contribute to this compound resistance, although to a lesser extent than rRNA mutations weizmann.ac.iloup.com. These proteins form part of the nascent peptide exit tunnel, where macrolides and ketolides bind weizmann.ac.ilnih.govnih.gov.

Mutations in ribosomal proteins L4 and L22 have been associated with ketolide resistance weizmann.ac.iloup.comnih.govnih.govnih.govnih.govasm.orgnih.govasm.orgnih.govpnas.orgasm.orgembopress.orgasm.orgoup.compsu.eduasm.orgnih.govembopress.org. These proteins have elongated loops or "tentacles" that extend into the core of the large ribosomal subunit, forming part of the lining of the peptide exit tunnel near the macrolide-binding site nih.govnih.govpnas.orgasm.orgpsu.edu.

L4 Mutations: Various mutations in L4 have been identified, including single amino acid changes (e.g., G69C, S20N, G71R) and insertions (e.g., a 6-base insert resulting in two amino acids between Q67 and K68, or a three-amino-acid alteration of Gly69TyrGly to TyrPheSer) nih.govnih.govasm.orgasm.orgasm.org. A Lys63Glu mutation in L4 has been reported to confer resistance to erythromycin by greatly reducing its binding affinity, but it exerts only a minor effect on this compound binding kinetics nih.govresearchgate.netoup.comembopress.org.

L22 Mutations: L22 mutations often involve deletions (e.g., deletion of 15 residues from Ile85-Arg99 in Mycobacterium smegmatis, or a three-amino-acid deletion of Met-Lys-Arg at positions 82-84 in E. coli) and point mutations (e.g., G95D, P99Q, A93E, P91S, G83E) weizmann.ac.ilasm.orgoup.comnih.govnih.govnih.govnih.govpnas.orgembopress.orgpsu.eduasm.org. These mutations typically affect residues within the L22 loop nih.gov. A deletion of 15 residues from L22 has been shown to further destabilize this compound binding, especially when combined with A2058G mutation weizmann.ac.ilasm.org.

Table 2: Examples of Ribosomal Protein Mutations Conferring Macrolide/Telithromycin Resistance

Ribosomal ProteinMutation Type/Specific MutationObserved Effect on ResistanceReferences
L4Lys63Glu (E. coli)Minor effect on this compound binding, significant for erythromycin nih.govresearchgate.netoup.comembopress.org
L4G69C, S20N, G71R (S. pneumoniae)Resistance to macrolides, varying impact on this compound nih.govnih.govasm.orgasm.org
L43-amino acid alteration (e.g., Gly69TyrGly to TyrPheSer)Macrolide resistance, this compound susceptible asm.org
L22Δ15 residues (Ile85-Arg99)Additional this compound resistance, especially with A2058G weizmann.ac.ilasm.org
L22ΔMet82-Lys84-Arg84 (E. coli)Macrolide resistance, affects this compound binding kinetics nih.govpnas.org
L22G95D, P99Q, A93E, P91S, G83EMacrolide resistance, varying impact on this compound nih.govasm.org

Mutations in ribosomal proteins L4 and L22 can influence the ribosome structure, particularly the nascent peptide exit tunnel, and consequently affect this compound binding. The tips of the L4 and L22 loops converge in the peptide exit tunnel, forming a constriction near the macrolide-binding site nih.govnih.govnih.govpnas.orgasm.orgpsu.edu.

Deletions or alterations in L22, such as the 15-residue deletion, can lead to notable differences in the tunnel outline and potentially increase its diameter, which may further destabilize this compound binding weizmann.ac.ilasm.org. While some cryo-electron microscopy studies initially suggested a widening of the exit tunnel with L22 mutations, crystallographic data indicate that this apparent broadening might be due to the flexibility of the mutant L22 loop rather than a permanent widening nih.gov. These changes can disrupt the interaction of the L22 hairpin-tip with helix 35 of the 23S rRNA, potentially leading to the disruption of the A752-U2609 base pair, which is crucial for this compound's interaction with the side chain researchgate.netnih.gov.

Mutations in L4 can also distort the erythromycin-binding site and impair passive transport through the tunnel nih.govembopress.org. Although a Lys63Glu mutation in L4 has a minor effect on this compound binding kinetics, it significantly reduces erythromycin affinity nih.govresearchgate.net. This suggests that while L4 and L22 mutations can confer macrolide resistance, their impact on this compound's binding might be more nuanced due to the ketolide's unique interactions within the ribosomal tunnel weizmann.ac.ilnih.govresearchgate.net.

Medicinal Chemistry and Structure Activity Relationships Sar in Telithromycin Design

Chemical Modifications from the Erythromycin (B1671065) A Scaffold

Telithromycin is a semisynthetic derivative of erythromycin A, characterized by specific structural alterations that confer improved pharmacological properties and activity against resistant strains. These modifications primarily focus on the C3, C11, and C12 positions of the macrolactone ring.

Conversion of L-Cladinose Sugar at C3 to a Ketone Group

A defining characteristic of ketolides, including this compound, is the replacement of the L-cladinose sugar moiety at position C3 of the erythronolide A ring with a keto functional group scirp.orgoup.comnih.govwikipedia.org. This modification is crucial for several reasons. Historically, the L-cladinose sugar was considered essential for the antimicrobial activity of 14-membered macrolides; however, its removal and replacement with a ketone in ketolides compensated for this loss through other structural enhancements oup.com. The presence of the C3 ketone significantly improves the acid stability of this compound, protecting it from degradation in the gastric environment scirp.orgoup.comnih.govwikipedia.orgnih.gov. Furthermore, this modification plays a critical role in preventing the induction of macrolide-lincosamide-streptogramin B (MLS) resistance, a common mechanism of resistance to older macrolides, and helps to evade antibiotic efflux mechanisms scirp.orgoup.comnih.govnih.govnih.govplos.org.

Replacement of Hydroxyls at C11-12 with a Cyclic Carbamate (B1207046)

Another pivotal modification in this compound's structure involves the C11 and C12 positions. The hydroxyl groups typically found at these positions in erythromycin A are replaced by a cyclic carbamate, specifically a 1,3-oxazolidin-2-one heterocycle scirp.orgoup.comwikipedia.orgnih.govoup.comnih.govresearchgate.netnih.gov. The formation of this cyclic carbamate introduces molecular rigidity to the macrolactone ring, contributing to improved stability in acidic conditions scirp.orgresearchgate.net. More importantly, this modification creates a "second anchor point" for the antibiotic's interaction with the bacterial ribosome, which is fundamental to its enhanced antibacterial activity, particularly against strains resistant to other macrolides scirp.orgresearchgate.net.

Incorporation of an Alkyl-Aryl Extension at the C11-12 Carbamate

This compound is further distinguished by the incorporation of a large aromatic N-substituted carbamate extension attached to the cyclic carbamate at the C11-C12 positions oup.comwikipedia.orgnih.govoup.comnih.govresearchgate.netnih.govpsu.edu. This side chain typically features an imidazo-pyridyl group oup.comresearchgate.netpsu.edu. This alkyl-aryl extension is a key determinant of this compound's increased potency and its ability to overcome macrolide resistance nih.gov. It facilitates additional interactions with the ribosomal target, contributing significantly to the drug's improved binding affinity and its efficacy against resistant pathogens oup.comnih.govnih.govresearchgate.netnih.gov.

Impact of Structural Modifications on Ribosomal Interactions

The aforementioned chemical modifications collectively contribute to this compound's superior pharmacological profile, particularly its enhanced interaction with bacterial ribosomes and its ability to circumvent common resistance mechanisms.

Enhancement of Binding Affinity and Specificity

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting domains II and V of the 23S ribosomal RNA (rRNA) oup.compatsnap.comresearchgate.net. While macrolides primarily bind to the adenine (B156593) residues at positions 2058 (A2058) and 2059 (A2059) in domain V, this compound's unique C11-C12 carbamate bridge, along with its alkyl-aryl extension, enables an additional binding interaction with adenine at position 752 (A752) in domain II of the 23S rRNA oup.comoup.comnih.govnih.govpatsnap.comresearchgate.net. This dual-binding mechanism significantly enhances this compound's affinity for the ribosome. Studies have demonstrated that this compound binds to wild-type ribosomes with approximately 10-fold greater affinity than erythromycin A and 6-fold greater affinity than clarithromycin (B1669154) nih.govoup.com. This increased binding affinity is a direct consequence of the additional interactions mediated by the C11-C12 extension, which spans the distance from the primary binding site in domain V to A752 in domain II oup.comoup.com.

The enhanced binding affinity of this compound compared to earlier macrolides is summarized in the table below:

AntibioticRelative Binding Affinity to Wild-Type Ribosomes (vs. Erythromycin A)
Erythromycin A1x
Clarithromycin1.67x (6-fold lower affinity than this compound) nih.gov
This compound10x nih.govoup.com

Improved Evasion of Resistance Mechanisms (e.g., Efflux, Enzymatic Degradation)

The structural modifications in this compound were specifically designed to overcome prevalent macrolide resistance mechanisms.

Ribosomal Modification (Methylation and Mutation) : A primary mechanism of macrolide resistance involves ribosomal modification, particularly methylation of A2058 in the 23S rRNA by erm methyltransferases, which reduces macrolide binding plos.orgoup.commdpi.com. The C3 keto group in this compound prevents the induction of MLS resistance, a form of inducible resistance mediated by erm genes scirp.orgoup.comnih.govnih.govnih.govplos.org. Furthermore, the C11-C12 alkyl-aryl extension allows this compound to maintain activity against strains with modified ribosomes, including those with A2058G mutations, by forming secondary contacts with A752 and U2609 in the ribosomal binding pocket oup.comnih.govplos.orgnih.gov. This unique interaction compensates for the diminished classical 2058-2059 contacts, thereby improving its efficacy against erm-carrying Gram-positive cocci oup.comnih.govnih.gov. This compound has shown improved activity against monomethylated ribosomes compared to previous generation macrolides nih.gov.

Efflux Pumps : Bacterial efflux pumps, mediated by genes such as mef(A), actively expel antibiotics from the bacterial cell, reducing intracellular drug concentrations and leading to resistance patsnap.commdpi.compnas.orgmdpi.com. The chemical modifications in this compound, particularly the C3 keto group and the C11-C12 carbamate with its alkyl-aryl extension, contribute to its ability to evade these efflux mechanisms scirp.orgresearchgate.netpatsnap.com. This structural design helps to maintain effective drug concentrations within the bacterial cell, thereby preserving its antibacterial activity patsnap.com.

Enzymatic Degradation : Some bacteria develop resistance through enzymatic degradation of antibiotics nih.govijirset.comcrstoday.com. The structural modifications in this compound, such as the C3 keto group and the C11-C12 carbamate, provide increased stability against bacterial enzymes that typically degrade macrolides, thus prolonging the antibiotic's activity within the bacterial cell patsnap.com.

These combined structural advantages enable this compound to exhibit a broader spectrum of activity and superior efficacy against multidrug-resistant Gram-positive bacteria, particularly those encountered in respiratory tract infections oup.comnih.govoup.comnih.gov.

Comparative Molecular Pharmacology

Comparison of Ribosomal Binding and Inhibition with Other Macrolides

Telithromycin, along with macrolides such as erythromycin (B1671065), azithromycin (B1666446), clarithromycin (B1669154), and roxithromycin, functions by inhibiting bacterial protein synthesis. lecturio.comdoctorabad.comnih.gov This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel, thereby blocking the elongation of the growing peptide chain. oup.comnih.govoup.comresearchgate.net

Erythromycin, Azithromycin, Clarithromycin, Roxithromycin

The antibacterial mechanism for both ketolides and the macrolides involves arresting protein synthesis by obstructing the path of newly synthesized polypeptides. oup.comnih.gov These antibiotics bind to a hydrophobic crevice within the ribosomal tunnel, which is composed primarily of 23S ribosomal RNA (rRNA) and ribosomal proteins. oup.comnih.gov While sharing this fundamental mechanism, the structural differences between this compound and older macrolides lead to significant variations in their interaction with the ribosome. nih.govpnas.org

Erythromycin, the prototype 14-membered macrolide, establishes its connection within the ribosome's exit tunnel primarily through interactions with domain V of the 23S rRNA. drugbank.compatsnap.com Newer semi-synthetic macrolides like clarithromycin and azithromycin are derivatives of erythromycin and share this primary binding site. doctorabad.comnih.govnih.gov Their efficacy is thus largely dependent on the integrity of this single binding region.

Differences in Binding Sites and Affinities

A critical distinction of this compound is its ability to bind to the ribosome at two points. nih.gov While it shares the conventional macrolide binding site within domain V of the 23S rRNA, its unique chemical structure facilitates a second point of contact with domain II. oup.comdrugbank.compatsnap.comnih.gov Older macrolides bind only to domain V. nih.govdrugbank.com

This dual-binding capability is attributed to specific structural modifications. This compound is a semi-synthetic derivative of erythromycin that belongs to the ketolide class. drugbank.compatsnap.com It is characterized by the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group and the presence of a large alkyl-aryl side chain attached to a C11-C12 carbamate (B1207046) bridge. lecturio.comoup.comnih.gov This extended side chain allows this compound to span the ribosomal tunnel and interact with nucleotide A752 in domain II, a contact that erythromycin and clarithromycin cannot make. oup.com Specifically, the side chain interacts with a base pair formed by U2609 (in domain V) and A752 (in domain II), as well as the extended loop of ribosomal protein L22. nih.gov

These additional interactions result in a significantly higher binding affinity for the ribosome compared to older macrolides, particularly in resistant strains. drugbank.com this compound's affinity for the 23S rRNA is reported to be 10 times greater than that of erythromycin in susceptible organisms and 25 times greater in macrolide-resistant strains where the primary binding site is compromised. drugbank.com

Comparative Ribosomal Binding Characteristics
CompoundClassPrimary rRNA Binding DomainSecondary rRNA Binding DomainKey Structural Feature for BindingRelative Binding Affinity (vs. Erythromycin)
This compoundKetolideDomain VDomain IIC11-C12 alkyl-aryl side chain10-25 fold higher drugbank.com
ErythromycinMacrolideDomain VNoneC3-cladinose sugarBaseline
AzithromycinMacrolideDomain VNone15-membered ringHigher than Erythromycin nih.gov
ClarithromycinMacrolideDomain VNoneC6-methoxy groupSimilar to Erythromycin
RoxithromycinMacrolideDomain VNoneN-oxime side chainSimilar to Erythromycin

Molecular Basis for Broader Spectrum or Enhanced Activity

The molecular foundation for this compound's enhanced activity and broader spectrum, particularly against macrolide-resistant pathogens, lies in its dual-binding mechanism. oup.compatsnap.com The additional interactions provided by its alkyl-aryl side chain with domain II of the 23S rRNA anchor the drug firmly in the ribosomal tunnel. nih.gov This stronger binding compensates for weakened interactions at the primary binding site in domain V, which is often the target of resistance mechanisms. drugbank.comnih.gov Consequently, this compound can effectively inhibit protein synthesis even in bacteria that have developed resistance to traditional macrolides that rely solely on domain V for their activity. oup.com This enhanced binding and ability to overcome certain resistance mechanisms contribute to its potent activity against key respiratory pathogens, including macrolide-resistant Streptococcus pneumoniae. nih.govasm.org

Differential Susceptibility to Resistance Mechanisms

The emergence of bacterial resistance has compromised the efficacy of many macrolide antibiotics. This compound was specifically designed to overcome the most common of these resistance mechanisms. oup.com

Comparative Analysis of Resistance due to rRNA Methylation

The most prevalent mechanism of acquired resistance to macrolides involves the modification of the ribosomal target site. mdpi.commdpi.com This is mediated by a family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases, which are encoded by erm genes. oup.com These enzymes dimethylate a specific adenine (B156593) residue, A2058 (E. coli numbering), located in domain V of the 23S rRNA. oup.comoup.commdpi.com This methylation prevents macrolides from binding to their target, leading to high-level resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. oup.com

Macrolides like erythromycin, clarithromycin, and azithromycin are rendered ineffective by this modification because their sole binding site is blocked. oup.com In contrast, this compound's dual-binding capability allows it to remain active. oup.com Since its secondary binding site in domain II is unaffected by the methylation at A2058, this compound can still bind tightly to the ribosome and inhibit protein synthesis. oup.comdrugbank.com This makes it effective against many strains expressing inducible erm-mediated resistance. oup.comnih.gov

However, the level of methylation is crucial. While this compound is resilient to the effects of monomethylation of A2058, high levels of dimethylation, often resulting from constitutive expression of erm genes, can confer resistance to ketolides as well. nih.govnih.gov

Impact of A2058 Methylation on Antibiotic Activity nih.gov
CompoundActivity against Monomethylated rRNAActivity against Dimethylated rRNA
This compoundMildly affectedHigh resistance conferred
ErythromycinIntermediate resistance conferredHigh resistance conferred
ClarithromycinIntermediate resistance conferredHigh resistance conferred

Comparative Analysis of Resistance due to Ribosomal Protein Mutations

A less common but significant resistance mechanism involves mutations in the genes encoding ribosomal proteins L4 and L22. oup.comoup.com These two proteins form a constriction point within the nascent peptide exit tunnel, in close proximity to the antibiotic binding site. oup.com Alterations in these proteins can affect the conformation of the tunnel and reduce the binding affinity of macrolides and ketolides. oup.comnih.gov

This compound's interaction with the ribosome is particularly influenced by the L22 protein, as its alkyl-aryl side chain makes contact with an extended loop of this protein during its final, high-affinity binding step. nih.gov Therefore, specific mutations in the gene for L22 (rplV) can hinder the proper positioning of this compound, leading to increased minimum inhibitory concentrations (MICs). nih.govnih.gov Similarly, mutations in the L4 gene (rplD) have also been associated with elevated this compound MICs. oup.comnih.gov

While these mutations can reduce the susceptibility to this compound, the antibiotic often retains some level of activity, and the increase in MIC is generally less dramatic than that observed for traditional macrolides against the same mutants. nih.govnih.gov

Impact of Selected Ribosomal Protein Mutations on MIC (µg/ml) nih.gov
MutationThis compound MICErythromycin MICClarithromycin MICRoxithromycin MIC
Parental Strain0.0080.030.0150.06
L22 (Insertion)0.125414
L4 (Substitution)0.0320.54

Comparative Analysis of Susceptibility to Efflux Pumps

This compound was developed to overcome common macrolide resistance mechanisms, including efflux pumps. researchgate.net Generally, ketolides are not significantly affected by ATP-dependent efflux proteins that transport macrolides out of the bacterial cell. lecturio.com This allows for their use against some macrolide-resistant strains. lecturio.com this compound is notably effective against bacteria possessing the macrolide efflux gene (mef), a primary mechanism of macrolide resistance that actively removes the antibiotic from its intracellular target, the ribosome. clinician.comoup.com

However, the activity of this compound can be influenced by efflux mechanisms in certain pathogens, particularly when combined with other resistance factors. In studies on Haemophilus influenzae, this compound efflux has been identified in all strains except for those with very low minimum inhibitory concentrations (MICs). nih.govnih.gov Research involving 58 clinical strains of H. influenzae demonstrated that in strains where this compound MICs were between 0.25 to 4 µg/ml, an active efflux pump was functioning. nih.govnih.gov For strains with even higher resistance (this compound MICs ≥ 2 µg/ml), efflux mechanisms were present alongside mutations in ribosomal proteins. nih.govnih.gov This suggests that while this compound is a poorer substrate for efflux pumps than older macrolides like erythromycin, its effectiveness can be diminished by this mechanism. researchgate.net

Similarly, studies on Streptococcus pyogenes have shown that this compound can act as a substrate for efflux pumps, leading to reduced susceptibility. researchgate.net For M-type erythromycin-resistant isolates of S. pyogenes, the this compound MIC values were found to be at least four times higher than for erythromycin-susceptible isolates, a difference attributed to this compound being extruded by the efflux pump. researchgate.net

The following table provides a comparative view of MICs for this compound and other macrolides against Haemophilus influenzae strains with and without functioning efflux pumps.

Bacterial Strain ConditionThis compound MIC (µg/ml)Azithromycin MIC (µg/ml)Clarithromycin MIC (µg/ml)
H. influenzae without Efflux Pump0.06 - 0.5≤ 0.06 - 0.125≤ 0.06 - 2
H. influenzae with Functioning Efflux Pump0.25 - 40.25 - 11 - 8
H. influenzae with Efflux Pump & Ribosomal Mutations≥ 2 (significantly raised to ≥ 8 in most)4 - >328 - >32

Data sourced from studies on clinical isolates of Haemophilus influenzae. nih.gov

Comparative Analysis of Enzymatic Inactivation Profiles

A significant advantage of this compound over traditional macrolides is its resilience to certain enzymatic inactivation mechanisms. nih.gov The primary forms of enzymatic modification conferring macrolide resistance are hydrolysis by esterases (encoded by ere genes) and phosphorylation by phosphotransferases (encoded by mph genes). nih.gov

This compound's unique structure, specifically the replacement of the L-cladinose sugar at position 3 with a keto group, makes it a poor substrate for some of these enzymes. researchgate.netnih.gov Research on macrolide esterases EreA and EreB, which are capable of cleaving the lactone ring of 14- and 15-membered macrolides, has shown that neither enzyme can digest this compound. nih.gov

However, this compound is not immune to all forms of enzymatic inactivation. Certain macrolide phosphotransferases exhibit activity against it. For example, MPH(2')-II can effectively inactivate not only 14-, 15-, and 16-membered macrolides but also the ketolide this compound. nih.gov This contrasts with MPH(2')-I, which can only inactivate 14- and 15-membered lactone macrolides. nih.gov

Another critical enzymatic resistance mechanism is the modification of the ribosomal target site by erythromycin ribosomal methylases (erm genes). These enzymes methylate specific adenine residues in the 23S rRNA, reducing the binding affinity of macrolides. clinician.com this compound's design offers an advantage against strains with inducible erm-mediated resistance. researchgate.netclinician.com Unlike erythromycin, this compound does not effectively induce the production of the methylase enzyme. clinician.com Consequently, it remains active against pathogens with this inducible resistance phenotype. Nevertheless, this compound's efficacy is compromised in bacteria that exhibit constitutive (continuous) production of the methylase enzyme, a resistance mechanism that makes the pathogen resistant to macrolides, lincosamides, and streptogramin B (MLSB phenotype). clinician.comoup.com

The following table summarizes the comparative susceptibility of this compound and other macrolides to different resistance enzymes.

Enzyme/MechanismEnzyme TypeEffect on this compoundEffect on 14- & 15-membered Macrolides (e.g., Erythromycin, Clarithromycin)
EreA, EreBMacrolide EsteraseNot inactivatedInactivated (hydrolyzed)
MPH(2')-IMacrolide PhosphotransferaseNot significantly inactivatedInactivated (phosphorylated)
MPH(2')-IIMacrolide PhosphotransferaseInactivated (phosphorylated)Inactivated (phosphorylated)
Inducible Erm MethylaseRibosomal Target ModificationActive (poor inducer of enzyme)Inactive (induces enzyme production)
Constitutive Erm MethylaseRibosomal Target ModificationInactive (target site is modified)Inactive (target site is modified)

Data compiled from comparative studies on macrolide and ketolide resistance mechanisms. clinician.comnih.gov

Q & A

Basic Research Questions

Q. What experimental designs are optimal for studying telithromycin's binding kinetics to bacterial ribosomes?

  • Methodological Answer : Use stopped-flow kinetics combined with footprinting analysis (e.g., dimethyl sulfate [DMS] probing) to capture transient binding states. Preincubate ribosomes with this compound at concentrations ≥50×KT (equilibrium dissociation constant) for 5 seconds to isolate the initial CT complex, then extend incubation to 8×t1/2 (half-life) to study isomerization into the stable C*T complex . Include polyamine buffers (e.g., 50 μM spermine) to mimic physiological conditions, as these alter kon and koff values by up to 83% . Validate using isogenic E. coli strains with ribosomal mutations (e.g., U2609C) to assess binding specificity.

Q. How can researchers evaluate this compound's efficacy against macrolide-resistant pathogens?

  • Methodological Answer : Perform MIC (minimum inhibitory concentration) assays using CLSI guidelines, comparing wild-type and resistant strains (e.g., ermB-positive S. pneumoniae). Include erythromycin as a control to demonstrate this compound's superior activity via its ketolide structure, which avoids MLSB (macrolide-lincosamide-streptogramin B) resistance mechanisms . For translational relevance, correlate in vitro MICs with in vivo efficacy using murine infection models, measuring bacterial load reduction in lungs after 72 hours of treatment.

Q. What pharmacokinetic parameters are critical for designing this compound dosing studies?

  • Methodological Answer : Focus on AUC (area under the curve) and Cmax (maximum concentration) due to this compound's concentration-dependent bactericidal activity. Use HPLC-MS/MS to measure plasma concentrations, accounting for its 50% protein binding . Incorporate CYP3A4 inhibitors (e.g., ketoconazole) in crossover studies to assess metabolic interactions, as this compound’s AUCR (AUC ratio) increases 5.08-fold when hepatic CYP3A4 is inhibited .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound binding data caused by ribosomal mutations?

  • Methodological Answer : Mutations like U2609C and L22:82–84 enhance overall affinity (J*T) by 20-fold but reduce kon,T and increase koff,T . To reconcile these findings:

  • Perform time-resolved footprinting to distinguish transient vs. stable binding states.
  • Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and identify entropy-driven binding changes.
  • Validate with in vivo IC50 assays in mutant strains, where U2609C increases IC50 by >10-fold compared to wild-type .

Q. What mechanistic models best predict this compound-mediated drug-drug interactions (DDIs)?

  • Methodological Answer : Apply a net-effect model integrating intestinal OATP1B1 inhibition and hepatic CYP3A4 time-dependent inhibition. Calculate AUCR using:
    AUCR=1(fCYP3A4×fOATP1B1)\text{AUCR} = \frac{1}{(f_{\text{CYP3A4}} \times f_{\text{OATP1B1}})}

where fCYP3A4f_{\text{CYP3A4}} and fOATP1B1f_{\text{OATP1B1}} are the fractions of this compound metabolized or transported. Clinically validate by co-administering this compound with simvastatin; the model predicts a combined AUCR of 11.3, aligning with observed values .

Q. How can in vitro ribosome binding data be extrapolated to in vivo therapeutic outcomes?

  • Methodological Answer : Use PK/PD modeling linking koff,T (dissociation rate) to bacterial regrowth kinetics. For example, a koff,T < 0.01 min⁻¹ correlates with sustained target occupancy in murine pneumonia models. Incorporate mutant prevention concentration (MPC) assays to identify dosing thresholds that suppress resistance emergence. Compare with chemostat models simulating human pharmacokinetics to optimize dosing intervals .

Data Analysis & Presentation Guidelines

  • Statistical Rigor : Report means ± SD with ≤3 significant figures, justified by instrument precision (e.g., HPLC ± 0.1 μg/mL) . Use two-tailed t-tests for mutant vs. wild-type comparisons, specifying α=0.05 .
  • Table/Figure Standards : Number tables with Roman numerals and figures with Arabic numerals. For binding kinetics, include kinetic constants (kon, koff, KT) and statistical confidence intervals .
  • Ethical Reproducibility : Deposit raw footprinting data and mutant strain genotypes in repositories like GenBank, citing accession numbers in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.